molecular formula C14H13N3O5S2 B5106947 N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide

Numéro de catalogue B5106947
Poids moléculaire: 367.4 g/mol
Clé InChI: JBEDJYDIYZFRRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in various immune cell functions. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.

Mécanisme D'action

TAK-659 inhibits the N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide pathway, which is involved in various immune cell functions, including B-cell receptor signaling, Fc receptor signaling, and integrin signaling. N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide is phosphorylated upon activation, which leads to the recruitment of downstream signaling molecules and the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide and prevents its phosphorylation, thereby inhibiting downstream signaling and reducing immune cell activation.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of inflammatory responses, and the reduction of immune cell activation. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. TAK-659 has been shown to have a favorable safety profile and is well-tolerated in preclinical and clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using TAK-659 in lab experiments is its specificity for the N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide pathway, which allows for the selective inhibition of immune cell activation. TAK-659 has also been found to have a synergistic effect when used in combination with other immunomodulatory agents, which can enhance its therapeutic efficacy. However, one of the limitations of using TAK-659 in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Orientations Futures

There are several future directions for the study of TAK-659 and its potential therapeutic applications. One area of research is the development of novel formulations that can improve its pharmacokinetic properties and increase its bioavailability. Another area of research is the identification of biomarkers that can predict the response to TAK-659 treatment and help guide patient selection. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in various autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus.

Méthodes De Synthèse

TAK-659 can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of 4-aminobenzenesulfonamide, which is then reacted with 4-chloro-3-nitrobenzoic acid to form 4-[(acetylamino)sulfonyl]phenyl 3-nitrobenzoate. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is reacted with carbon disulfide and potassium hydroxide to form the carbonothioyl derivative. Finally, the furan ring is introduced using a palladium-catalyzed coupling reaction with 2-furoic acid.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases. It has been shown to inhibit B-cell receptor signaling and reduce the activation of immune cells, which can lead to the suppression of inflammatory responses. TAK-659 has also been found to have a synergistic effect when used in combination with other immunomodulatory agents, such as lenalidomide and rituximab.

Propriétés

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-9(18)17-24(20,21)11-6-4-10(5-7-11)15-14(23)16-13(19)12-3-2-8-22-12/h2-8H,1H3,(H,17,18)(H2,15,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEDJYDIYZFRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.